2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a phenylacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate This forms the 1-[(2-chlorophenyl)methyl]-1H-imidazole intermediateFinally, the phenylacetamide moiety is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The phenylacetamide moiety can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-ethylacetamide
- **2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-propylacetamide
Uniqueness
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylacetamide moiety, in particular, enhances its potential as a therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGVPOWOQGWEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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